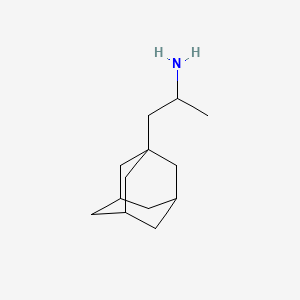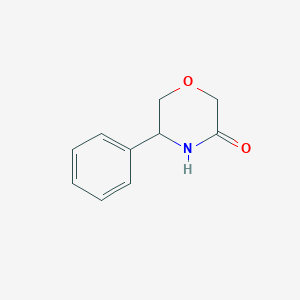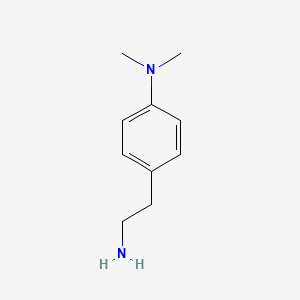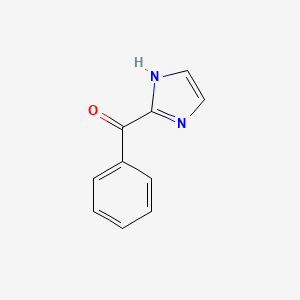![molecular formula C10H10ClF6N5 B3021648 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride CAS No. 1030829-67-4](/img/structure/B3021648.png)
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
Descripción general
Descripción
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride is a chemical compound with the linear formula (CF3)2C6H3NHC(=NH)NHC(=NH)NH2 · HCl . It is used in scientific research and has versatile properties that make it valuable in various applications, including drug discovery and material science.
Synthesis Analysis
The production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a related compound, has been achieved using a whole-cell catalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was carried out using Candida tropicalis 104 .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CF3)2C6H3NHC(=NH)NHC(=NH)NH2 · HCl . The CAS Number is 36068-40-3 .Chemical Reactions Analysis
The asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) was achieved using Candida tropicalis 104 as a whole-cell biocatalyst . The yield of the bioreduction was increased by limiting the oxygen supply and introducing choline chloride:trehalose (ChCl:T, 1:1 molar ratio) into the reaction system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 349.66 . More detailed properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, as it can be used to label proteins and track their interactions with other proteins. This compound has also been used to study enzyme inhibition, as it can be used to inhibit the activity of enzymes. Additionally, this compound has been used to study cell signaling, as it can be used to study the effects of different drugs on cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride is not well understood. However, it is believed that this compound binds to proteins and enzymes, and this binding is thought to be responsible for its inhibitory effects. Additionally, this compound is thought to interact with cell signaling pathways, which may explain its effects on cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes, which may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with cell signaling pathways, which may have an effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, this compound is stable and can be stored for long periods of time. However, this compound also has some limitations. It is not soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound is not very specific, and can bind to other proteins and enzymes, which can lead to unwanted effects.
Direcciones Futuras
There are several potential future directions for the use of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride. One potential direction is to explore the effects of this compound on different cell types. Additionally, this compound could be used to study the effects of drugs on biochemical and physiological processes. Additionally, this compound could be used to study the mechanism of action of different drugs. Finally, this compound could be used to develop new drugs and drug delivery systems.
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N5.ClH/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)20-8(19)21-7(17)18;/h1-3H,(H6,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPYWMGWYCGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660301 | |
| Record name | N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030829-67-4, 36068-40-3 | |
| Record name | Imidodicarbonimidic diamide, N-[3,5-bis(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030829-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)
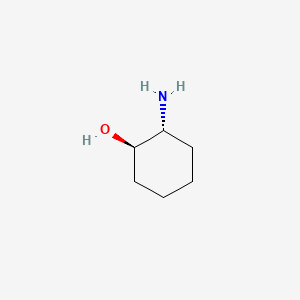
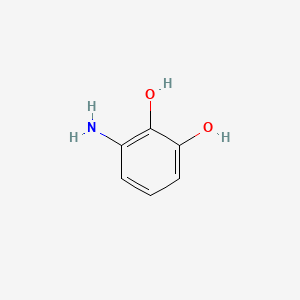
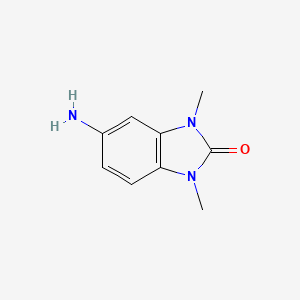

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
